N-Methylacetamide-d7
Overview
Description
- N-Methylacetamide-d7 is the deuterium-labeled form of N-Methylacetamide.
- It is a stable isotopic compound with the chemical formula CD₃COND(CD₃).
- It is commonly used in research and pharmaceutical applications.
Synthesis Analysis
- The synthesis of N-Methylacetamide-d7 involves deuterating the methyl group of N-Methylacetamide using deuterium gas or deuterated reagents.
Molecular Structure Analysis
- N-Methylacetamide-d7 has a similar structure to N-Methylacetamide, but with deuterium atoms replacing the hydrogen atoms.
- The deuterium substitution does not significantly alter the overall molecular geometry.
Chemical Reactions Analysis
- N-Methylacetamide-d7 can participate in typical amide reactions, such as hydrolysis, amidation, and acylation.
- Its deuterium labeling allows for tracking and quantification in chemical reactions.
Physical And Chemical Properties Analysis
- Melting Point : 26-28 °C (lit.)
- Boiling Point : 204-206 °C (lit.)
- Density : 1.05 g/mL at 25 °C (lit.)
- It is moderately toxic by various routes of exposure.
Scientific Research Applications
Thermodynamic Properties
An extensive thermodynamic study of N-methylacetamide, along with other acetamides, was conducted, exploring phase behavior and vapor pressures over a wide temperature range. This research provides valuable insights into the polymorphism and thermodynamic consistency of N-methylacetamide, contributing to a better understanding of its molecular interactions in various states (Štejfa et al., 2020).
Infrared Spectroscopy Applications
The infrared spectrum of N-methylacetamide, specifically its amide I, II, and III bands, has been studied using density functional theory. This research aids in comprehending the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Role in Reverse Micelles
N-methylacetamide encapsulated in reverse micelles shows changes in vibrational spectra, indicating different states of the molecule in various environments. This study is crucial for understanding the core/shell model in confined aqueous solutions and the interactions of N-methylacetamide in these systems (Lee et al., 2014).
Solvation Properties
The solvation of N-methylacetamide in various mixtures, including water and alcohols, has been explored using the Kirkwood–Buff theory. This research provides insights into the molecular interactions and solvation shells around N-methylacetamide, which is valuable for understanding its behavior in different solvent environments (Zielkiewicz, 2000).
Safety And Hazards
- Moderately toxic by ingestion, intraperitoneal, and subcutaneous routes.
- When heated to decomposition, it emits toxic fumes of NOx.
Future Directions
- Research on N-Methylacetamide-d7 could explore its applications in isotopic labeling studies, drug metabolism, and chemical kinetics.
Feel free to ask if you need further details or have additional questions! 😊
properties
IUPAC Name |
N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584116 | |
Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylacetamide-d7 | |
CAS RN |
3669-74-7 | |
Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methylacetamide-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.